tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an azetidine ring and a piperidine ring, both of which are nitrogen-containing heterocycles. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine and piperidine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives .
Scientific Research Applications
tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(carboxy)azetidin-3-yl]carbamate
- tert-Butyl N-[1-(piperidin-4-ylmethyl)azetidin-3-yl]carbamate
- tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate
Uniqueness
tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate is unique due to its specific combination of azetidine and piperidine rings, which confer distinct chemical and biological properties. This makes it particularly valuable in research settings where these properties are desired .
Biological Activity
tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate is a compound that has garnered attention for its potential biological activities. Its structure, which combines azetidine and piperidine moieties, suggests diverse interactions with biological targets. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H27N3O
- Molecular Weight : 255.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Studies indicate that this compound may interact with various receptors and enzymes, potentially influencing processes such as inflammation and cell signaling.
Key Mechanisms:
- Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes.
- Enzyme Inhibition : It has been hypothesized that the compound could inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine release.
- Cellular Uptake : The piperidine ring may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL) .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 0.78 μg/mL |
VREfm | 3.125 μg/mL |
Staphylococcus epidermidis | 1.56 μg/mL |
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophage models stimulated with lipopolysaccharide (LPS) . The compound's ability to reduce pyroptosis—a form of programmed cell death associated with inflammation—was also noted.
Treatment Condition | IL-1β Release Inhibition (%) |
---|---|
Control | 0 |
Compound Treatment | 45 |
Research Findings
In a recent study involving differentiated THP-1 cells, this compound was evaluated for its effects on NLRP3 inflammasome activation. The results indicated a concentration-dependent inhibition of pyroptosis and IL-1β release, suggesting a potential therapeutic application in inflammatory diseases .
Additionally, computational modeling has provided insights into the binding interactions between the compound and its biological targets, which may aid in optimizing its structure for enhanced activity .
Properties
IUPAC Name |
tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-10-4-6-16(7-5-10)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIFNRVZOGALAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.